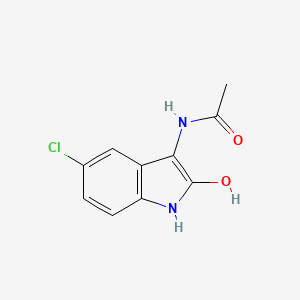
N-(5-chloro-2-hydroxy-1H-indol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-hydroxy-1H-indol-3-yl)acetamide, also known as indole-3-acetamide, is a chemical compound that has been widely studied for its potential applications in various fields. It is a derivative of indole, a heterocyclic aromatic compound that is commonly found in plants and animals. Indole-3-acetamide has been synthesized by several methods and has been found to have significant biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-hydroxy-1H-indol-3-yl)acetamidetamide is not fully understood, but it is believed to act through the modulation of various signaling pathways in cells. It has been found to activate the expression of genes involved in plant growth and stress response, and to inhibit the activity of enzymes involved in inflammation and cancer progression.
Biochemische Und Physiologische Effekte
Indole-3-acetamide has been found to have significant biochemical and physiological effects. In plants, it has been found to promote root growth, increase chlorophyll content, and enhance resistance to stress and disease. In animals, it has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been found to modulate the activity of various enzymes and signaling pathways in cells.
Vorteile Und Einschränkungen Für Laborexperimente
Indole-3-acetamide has several advantages for lab experiments, including its high purity and yield, its stability, and its ease of synthesis. However, it also has some limitations, including its potential toxicity and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for the study of N-(5-chloro-2-hydroxy-1H-indol-3-yl)acetamidetamide. One direction is the investigation of its potential applications in agriculture, particularly in the development of stress-resistant crops. Another direction is the investigation of its potential applications in medicine, particularly in the development of anti-inflammatory and anti-cancer drugs. Additionally, the study of the mechanism of action of N-(5-chloro-2-hydroxy-1H-indol-3-yl)acetamidetamide and its modulation of various signaling pathways in cells could lead to the development of new therapeutic targets for various diseases.
Synthesemethoden
Indole-3-acetamide can be synthesized by several methods, including the reaction of N-(5-chloro-2-hydroxy-1H-indol-3-yl)acetamidetonitrile with hydroxylamine hydrochloride, the reaction of N-(5-chloro-2-hydroxy-1H-indol-3-yl)acetamidetaldehyde with hydroxylamine hydrochloride, and the reaction of N-(5-chloro-2-hydroxy-1H-indol-3-yl)acetamidetic acid with thionyl chloride followed by treatment with hydroxylamine hydrochloride. The most commonly used method involves the reaction of N-(5-chloro-2-hydroxy-1H-indol-3-yl)acetamidetic acid with thionyl chloride followed by treatment with hydroxylamine hydrochloride. This method yields high purity and high yield of N-(5-chloro-2-hydroxy-1H-indol-3-yl)acetamidetamide.
Wissenschaftliche Forschungsanwendungen
Indole-3-acetamide has been widely studied for its potential applications in various fields, including agriculture, medicine, and biotechnology. In agriculture, it has been found to promote plant growth and increase resistance to stress and disease. In medicine, it has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In biotechnology, it has been used as a precursor for the synthesis of various indole derivatives.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-hydroxy-1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-5(14)12-9-7-4-6(11)2-3-8(7)13-10(9)15/h2-4,13,15H,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTAQIXNLWINFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(NC2=C1C=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-hydroxy-1H-indol-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

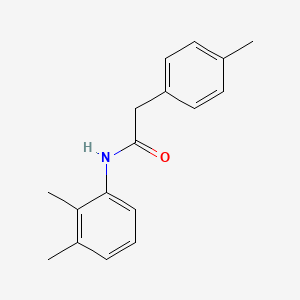
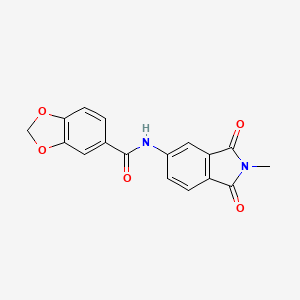
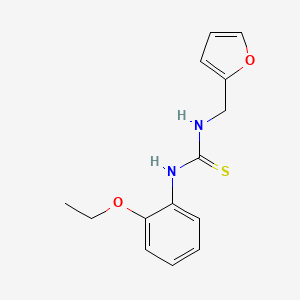
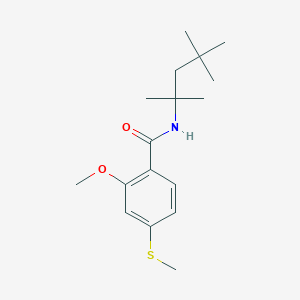
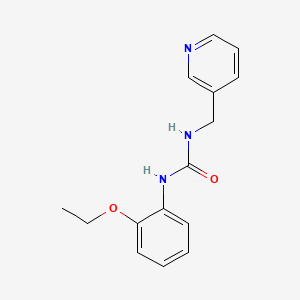
![3-(acetylamino)-N-[2-(1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B5844456.png)
![N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5844462.png)
![7-(difluoromethyl)-N-(2,4-dimethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5844470.png)
![3-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5844472.png)
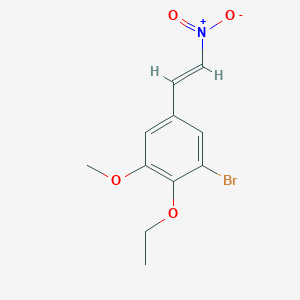
![3-{2-[(4-chlorophenyl)thio]ethyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5844494.png)
![methyl {4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5844498.png)
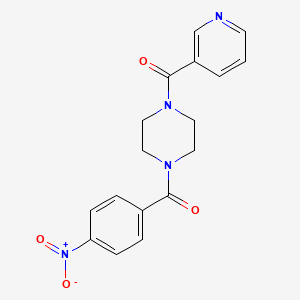
![2-[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5844508.png)